2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide” is a derivative of imidazo[2,1-b]thiazole . It is part of a series of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues .
Synthesis Analysis
The synthesis of this compound involves a combination of piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O3S . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The compound is part of a series that was evaluated for in vitro antitubercular activity . Specific chemical reactions involving this compound are not mentioned in the available sources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point, melting point, and density, are not specified in the available sources .Scientific Research Applications
Synthesis and Anticancer Activity
Research into imidazo[2,1-b]thiazole derivatives, such as the synthesis and evaluation of their cytotoxic activity against human cancer cell lines, is a significant area of study. Novel compounds with this scaffold have been designed, synthesized, and tested for their effectiveness against various cancer types. For example, a study by Ding et al. (2012) reported on the synthesis of imidazo[2,1-b]thiazole derivatives and their potential as inhibitors against cancer cell lines, such as MDA-MB-231, showcasing the compound's potential in anticancer drug development Ding et al., 2012.
Antimicrobial and Antituberculosis Activity
Another significant application is in the discovery of new antimicrobial and antituberculosis agents. Compounds bearing the imidazo[2,1-b]thiazole moiety have been synthesized and assessed for their antimicrobial activities, including against Mycobacterium tuberculosis. Güzeldemirci and Küçükbasmacı (2010) have contributed to this field by evaluating the antimicrobial efficacy of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole scaffold, underscoring the potential of these compounds in treating infectious diseases Güzeldemirci & Küçükbasmacı, 2010.
Development of Imaging Agents
In the realm of diagnostic imaging, specifically positron emission tomography (PET), derivatives of imidazo[2,1-b]thiazole have been explored as potential tracers. Gao et al. (2016) discussed the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives aimed at imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), illustrating the compound's relevance in enhancing imaging techniques for medical diagnostics Gao et al., 2016.
Antioxidant and Anti-Inflammatory Agents
The investigation into antioxidant and anti-inflammatory properties of thiazole and imidazo[2,1-b]thiazole derivatives represents another critical area of application. Research has focused on synthesizing novel compounds to evaluate their potential as therapeutic agents in treating inflammation and oxidative stress-related disorders. For instance, compounds with the thiazole scaffold have been synthesized and assessed for their anti-inflammatory and antioxidant activities, highlighting their therapeutic potential Koppireddi et al., 2013.
Mechanism of Action
Target of Action
It has been suggested that the compound has potential anticancer properties
Mode of Action
It has been shown to have a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia
Result of Action
The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have a cytotoxic effect, leading to the death of cancer cells.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-25-16-7-5-14(6-8-16)18-12-23-15(13-27-20(23)22-18)10-19(24)21-11-17-4-3-9-26-17/h3-9,12-13H,2,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXPOYEEJSNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.